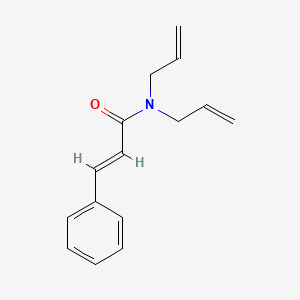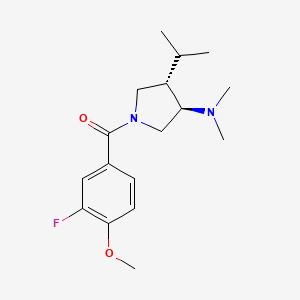
N,N-diallyl-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of N,N-diallyl-3-phenylacrylamide involves the reaction of N,N-dialkylacrylamides under specific conditions. For example, N,N-dimethylacrylamide and similar compounds have been polymerized using various catalysts and conditions, suggesting a pathway for synthesizing N,N-diallyl-3-phenylacrylamide through analogous reactions (Kobayashi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to N,N-diallyl-3-phenylacrylamide, such as N-arylacrylamides, has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. These techniques provide comprehensive details about the molecular geometry, bond lengths, angles, and the overall conformation of the molecules (Tang et al., 2015).
Chemical Reactions and Properties
N,N-diallyl-3-phenylacrylamide, by virtue of its structure, is expected to participate in various chemical reactions typical of acrylamides and dialkylamides. These reactions include polymerization, cross-linking, and conjugation with other molecules, which can be used to modify its physical and chemical properties for specific applications. The reactivity of similar compounds provides insights into the potential reactivity of N,N-diallyl-3-phenylacrylamide (Homes et al., 2006).
Physical Properties Analysis
The physical properties of N,N-diallyl-3-phenylacrylamide, such as solubility, melting point, and thermal stability, can be inferred from studies on similar compounds. These properties are crucial for determining its usability in various applications, ranging from material science to organic synthesis. For instance, the solubility and thermal behavior of related polymeric materials have been extensively studied, providing a basis for understanding the physical characteristics of N,N-diallyl-3-phenylacrylamide-based polymers (Zhang et al., 2006).
Chemical Properties Analysis
The chemical properties of N,N-diallyl-3-phenylacrylamide, such as reactivity towards nucleophiles, electrophiles, and participation in polymerization reactions, are key to its applications in creating polymers and co-polymers with tailored features. Studies on related acrylamides and their behavior in various chemical environments help predict how N,N-diallyl-3-phenylacrylamide might behave under similar conditions (Pekparlak et al., 2018).
properties
IUPAC Name |
(E)-3-phenyl-N,N-bis(prop-2-enyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-16(13-4-2)15(17)11-10-14-8-6-5-7-9-14/h3-11H,1-2,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUPCQVLMASRPB-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)C(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5644818.png)
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(3-phenyl-5-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5644823.png)
![5-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}-N,N-dimethyl-2-furamide](/img/structure/B5644833.png)
![(1S*,5R*)-6-(1,3-benzodioxol-5-ylacetyl)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5644845.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B5644852.png)
![4-[(3-cyclohexylisoxazol-5-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5644860.png)


![4-(1-ethyl-1H-imidazol-2-yl)-1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5644876.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5644882.png)
![4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B5644887.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5644912.png)
